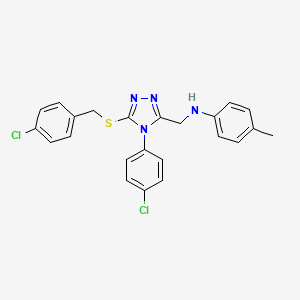
N-((5-((4-Chlorobenzyl)thio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-((4-Chlorbenzyl)thio)-4-(4-chlorphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methylanilin ist eine komplexe organische Verbindung, die zur Klasse der Triazolderivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Triazolrings aus, einem fünfgliedrigen Ring, der drei Stickstoffatome enthält. Die Verbindung enthält außerdem Chlorbenzyl- und Chlorphenylgruppen, die zu ihren einzigartigen chemischen Eigenschaften beitragen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-((5-((4-Chlorbenzyl)thio)-4-(4-chlorphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methylanilin umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Ein gängiger Syntheseweg beinhaltet die folgenden Schritte:
Bildung des Triazolrings: Der Triazolring kann durch eine Cyclisierungsreaktion synthetisiert werden, die Hydrazin und eine geeignete Nitrilverbindung unter sauren oder basischen Bedingungen umfasst.
Einführung von Chlorbenzyl- und Chlorphenylgruppen: Die Chlorbenzyl- und Chlorphenylgruppen können durch nucleophile Substitutionsreaktionen unter Verwendung geeigneter chlorierter Benzyl- und Phenylderivate eingeführt werden.
Thioetherbildung: Die Thioetherbindung wird durch Umsetzen des Triazolzwischenprodukts mit einer Thiolverbindung wie 4-Chlorbenzylthiol unter geeigneten Bedingungen gebildet.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Optimierung des Synthesewegs beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Katalysatoren, kontrollierte Reaktionsbedingungen und Reinigungsverfahren wie Umkristallisation oder Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-((5-((4-Chlorbenzyl)thio)-4-(4-chlorphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methylanilin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, wodurch möglicherweise der Triazolring oder andere funktionelle Gruppen reduziert werden.
Substitution: Die Verbindung kann an nucleophilen oder elektrophilen Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen an den Benzyl- oder Phenylringen durch andere Substituenten ersetzt werden können.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel.
Substitution: Halogenierte Reagenzien, Nucleophile und Elektrophile.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide, Sulfone.
Reduktion: Reduzierte Triazolderivate.
Substitution: Verschiedene substituierte Benzyl- und Phenylderivate.
Wissenschaftliche Forschungsanwendungen
N-((5-((4-Chlorbenzyl)thio)-4-(4-chlorphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methylanilin hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle und Materialien verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, wie antimikrobielle, antimykotische und krebshemmende Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, einschließlich der Medikamentenentwicklung und -gestaltung.
Industrie: Wird bei der Entwicklung neuer Materialien, Beschichtungen und anderer industrieller Anwendungen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-((5-((4-Chlorbenzyl)thio)-4-(4-chlorphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methylanilin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -pfaden. Die Verbindung kann ihre Wirkungen entfalten, indem sie an Enzyme, Rezeptoren oder andere Proteine bindet und so deren Aktivität moduliert. Der Triazolring und die chlorierten aromatischen Gruppen spielen eine entscheidende Rolle bei seiner Bindungsaffinität und -spezifität.
Wissenschaftliche Forschungsanwendungen
N-((5-((4-Chlorobenzyl)thio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methylaniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials, coatings, and other industrial applications.
Wirkmechanismus
The mechanism of action of N-((5-((4-Chlorobenzyl)thio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The triazole ring and chlorinated aromatic groups play a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-((5-((4-Chlorbenzyl)thio)-4-(4-chlorphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methylanilin: Eine ähnliche Verbindung mit geringfügigen Variationen in den Substituenten am Triazolring oder an den aromatischen Gruppen.
Triazolderivate: Verbindungen, die den Triazolring mit verschiedenen Substituenten enthalten, wie Fluconazol und Itraconazol.
Einzigartigkeit
N-((5-((4-Chlorbenzyl)thio)-4-(4-chlorphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methylanilin ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen. Seine chlorierten aromatischen Gruppen und die Thioetherbindung tragen zu seiner Stabilität und Reaktivität bei und machen es zu einer wertvollen Verbindung für verschiedene Anwendungen.
Eigenschaften
Molekularformel |
C23H20Cl2N4S |
|---|---|
Molekulargewicht |
455.4 g/mol |
IUPAC-Name |
N-[[4-(4-chlorophenyl)-5-[(4-chlorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methylaniline |
InChI |
InChI=1S/C23H20Cl2N4S/c1-16-2-10-20(11-3-16)26-14-22-27-28-23(29(22)21-12-8-19(25)9-13-21)30-15-17-4-6-18(24)7-5-17/h2-13,26H,14-15H2,1H3 |
InChI-Schlüssel |
WOVMXEMVCQGSKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=C(C=C3)Cl)SCC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


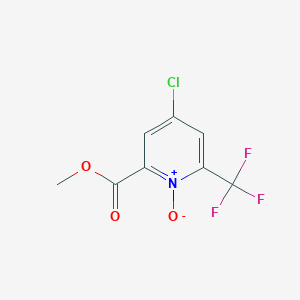
![3-Chlorobenzo[4,5]imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B11779469.png)
![7-(Piperazin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11779488.png)

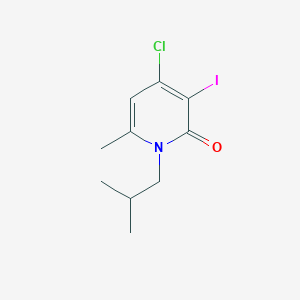
![2-(3-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11779495.png)
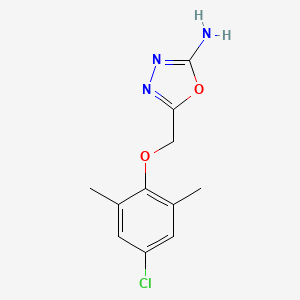
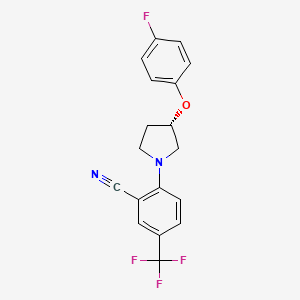
![3-Chloro-1-isopropyl-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile](/img/structure/B11779503.png)
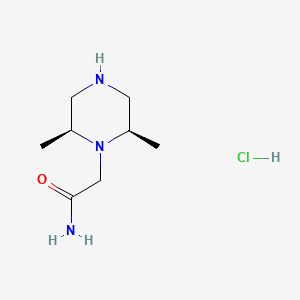
![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B11779516.png)
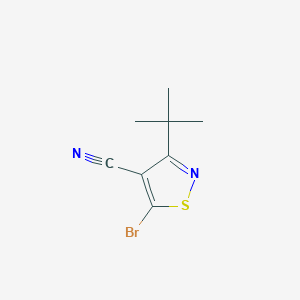
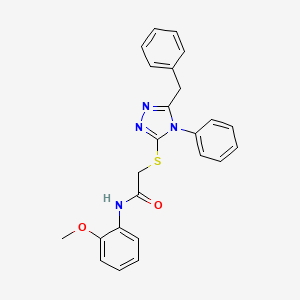
![(R)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride](/img/structure/B11779550.png)
